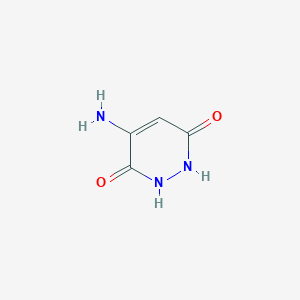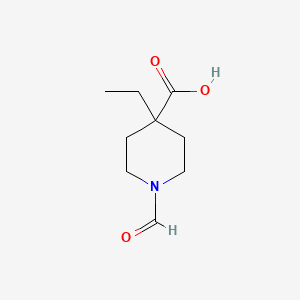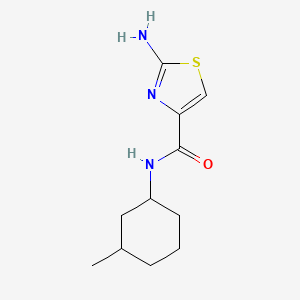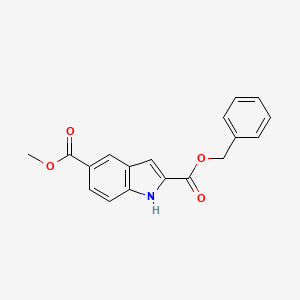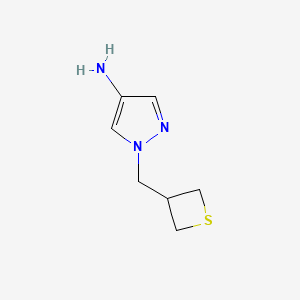
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is a compound that features a thietane ring and a pyrazole ring Thietanes are four-membered sulfur-containing heterocycles, while pyrazoles are five-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form linear or cyclic products.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Solvents: Aqueous media or polar aprotic solvents like acetonitrile (MeCN) are often used.
Major Products Formed
Substitution Products: Nucleophilic substitution at the thietane ring can lead to various substituted thietane derivatives.
Oxidation Products: Oxidation of the thietane ring can yield sulfoxides or sulfones.
Ring-Opened Products: Ring-opening reactions can produce linear or cyclic compounds depending on the reaction conditions.
科学的研究の応用
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. For instance, derivatives of thietane have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . The exact molecular targets and pathways for this specific compound are still under investigation.
類似化合物との比較
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
Oxetanes: Four-membered oxygen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing heterocycles.
Uniqueness
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both a thietane ring and a pyrazole ring in its structure
特性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
1-(thietan-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5,8H2 |
InChIキー |
IFAJWSHTIWUHSP-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)CN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


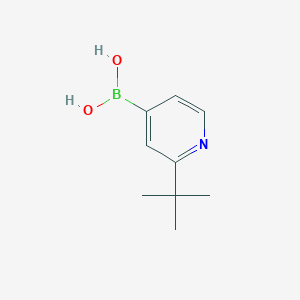

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

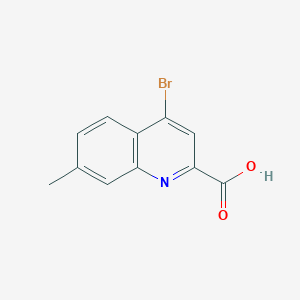

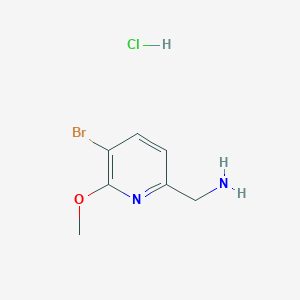
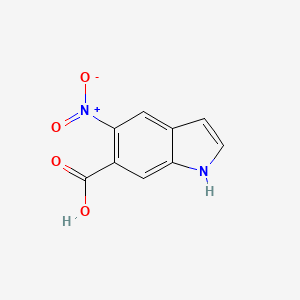
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
